Summary of the Application: Methyl-ACC is identified as a novel ethylene agonist . Ethylene is an important gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants . Methyl-ACC, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid, the direct precursor of ethylene), triggers enhanced ethylene-related responses in plants .
Methods of Application or Experimental Procedures: The study involved treating plants with methyl-ACC and observing the resulting ethylene-related responses . These responses included restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .
Results or Outcomes: A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control . RT-qPCR revealed a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment . In vivo and in vitro enzymatic activity analyses showed that methyl-ACC had no obvious effect on the total ACO activity in detached tomato leaves nor on the activity of recombinant SlACO1, the predominantly expressed ACO family member in this tissue .
Methyl 1-acetylcyclopropanecarboxylate is an organic compound characterized by its unique cyclopropane structure, featuring an acetyl group and a carboxylate moiety. Its molecular formula is C₆H₈O₃, and it has a molecular weight of approximately 128.13 g/mol. The compound is part of the broader category of cyclopropanecarboxylic acids, which are known for their reactivity and versatility in organic synthesis. This compound's structure includes a cyclopropane ring with an acetyl group (–COCH₃) attached to one of the carbon atoms, contributing to its chemical properties and biological activities.
Methyl 1-acetylcyclopropanecarboxylate exhibits notable biological activity primarily through its role in ethylene biosynthesis. Ethylene is crucial for various physiological processes in plants, including:
The synthesis of methyl 1-acetylcyclopropanecarboxylate can be achieved through several methods:
Methyl 1-acetylcyclopropanecarboxylate finds applications in various fields:
Research indicates that methyl 1-acetylcyclopropanecarboxylate interacts with specific enzymes involved in ethylene biosynthesis. Its primary target is the enzyme 1-aminocyclopropane-1-carboxylate deaminase, which catalyzes the conversion of the compound into ethylene. This interaction is crucial for understanding its biochemical pathways and potential applications in plant physiology.
Methyl 1-acetylcyclopropanecarboxylate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Aminocyclopropane-1-carboxylic acid | C₄H₇NO₂ | Precursor to ethylene; involved in plant growth |
Cyclopropanecarboxylic acid | C₄H₆O₂ | Simple carboxylic acid; less complex structure |
Methyl cyclopropanecarboxylate | C₅H₈O₂ | Methyl ester form; used in similar reactions |
Methyl 1-acetylcyclopropanecarboxylate stands out due to its specific structural features that allow it to serve as both a precursor for ethylene and an intermediate in complex organic syntheses. Its ability to participate in diverse